2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO This compound features a brominated aromatic ring, a butanol chain, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butanone.
Reduction: Formation of 2-{[(4-Bromo-3-methylcyclohexyl)methyl]amino}butan-1-ol.
Substitution: Formation of 2-{[(4-Hydroxy-3-methylphenyl)methyl]amino}butan-1-ol.
Scientific Research Applications
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of various receptors, such as serotonin 5-HT2A and dopamine D2 receptors. These interactions can lead to changes in mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative of the phenylethylamine class, used in scientific research for its effects on the central nervous system.
4-Bromo-3-methylphenol: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is unique due to its combination of a brominated aromatic ring, an amino group, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-[(4-bromo-3-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-11(8-15)14-7-10-4-5-12(13)9(2)6-10/h4-6,11,14-15H,3,7-8H2,1-2H3 |
InChI Key |
ABFIEPKPXNNEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
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